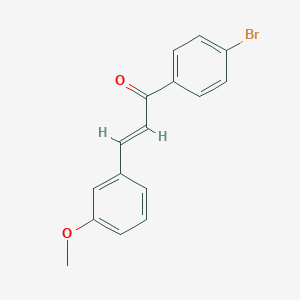

4-Bromophenyl 3-methoxystyryl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl 3-methoxystyryl ketone is a compound with the molecular formula C16H13BrO2 . It has an average mass of 317.177 Da and a monoisotopic mass of 316.009888 Da . This compound has gained increasing attention in recent years due to its unique chemical and physical properties.

Molecular Structure Analysis

The molecular structure of 4-Bromophenyl 3-methoxystyryl ketone consists of a bromophenyl group, a methoxystyryl group, and a ketone functional group . The exact spatial arrangement of these groups would require more specific data such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Polymer Synthesis and Characterization

The compound 4-Bromophenyl 3-methoxystyryl ketone, though not directly mentioned, is closely related to the chemicals studied for the synthesis and characterization of polymers. For example, homopolymer and copolymers of 4‐methacrylamidophenyl‐4‐methoxystyryl ketone with methyl methacrylate have been synthesized and analyzed for their reactivity ratios, photocrosslinkable properties, and thermal stability (Nanjundan, Jayakumar, & Selvamalar, 2006). This research could provide insights into applications of similar compounds in the field of materials science.

Crystallographic Studies

Crystallographic studies have revealed detailed structural information about related compounds, such as (2E)‐3‐(2‐Bromo‐5‐methoxyphenyl)‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one, which helps in understanding the molecular geometry and interactions within similar chemical structures (Butcher, Jasinski, Yathirajan, Narayana, & Mayekar, 2007).

Synthetic Applications

The synthetic utility of compounds related to 4-Bromophenyl 3-methoxystyryl ketone has been explored in various chemical reactions. For instance, enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals demonstrates the potential of using similar compounds in complex synthetic routes, highlighting their importance in organic synthesis (Boyes & Hewson, 2000).

Catalysis Research

Research into novel polystyrene-supported TBD catalysts for Michael additions underscores the application of related ketones in developing new catalysts for synthetic applications. This includes the synthesis of warfarin analogues, showcasing the broader utility of similar compounds in catalysis and organic synthesis (Alonzi et al., 2014).

Photophysical Studies

Studies on the generation and absolute reactivity of an aryl enol radical cation in solution, using compounds akin to 4-Bromophenyl 3-methoxystyryl ketone, provide valuable data on the photophysical properties and reactivity of these compounds under various conditions (Schepp, 2004).

properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,1H3/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFECHTODZQBLOA-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenyl 3-methoxystyryl ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,6Z)-2,6-bis[(2,4-dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B386216.png)

![Diethyl 1-(benzoylamino)-2-[(4-chlorophenyl)sulfanyl]vinylphosphonate](/img/structure/B386217.png)

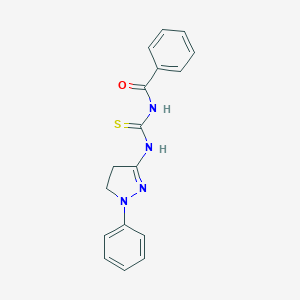

![N-[[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]carbamothioyl]benzamide](/img/structure/B386220.png)

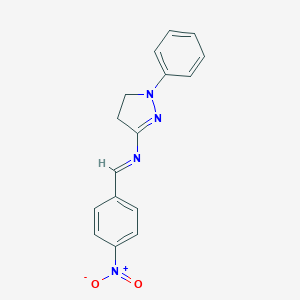

![N-(4-methoxybenzylidene)-N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}amine](/img/structure/B386224.png)

![Diethyl 2,2,2-trichloro-1-[(2,4-dichlorobenzoyl)amino]ethylphosphonate](/img/structure/B386231.png)

![N-[2-(2-chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]-N,N-dimethylamine](/img/structure/B386233.png)